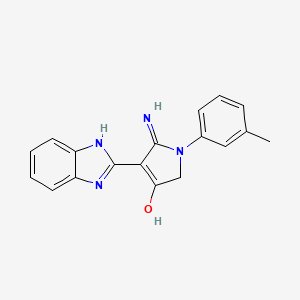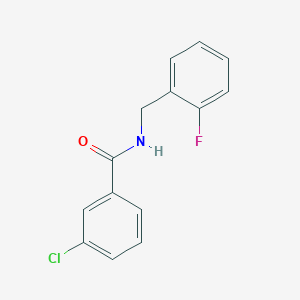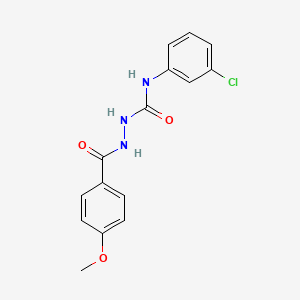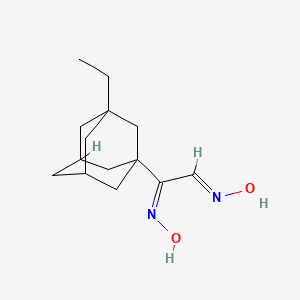![molecular formula C19H28F3NO4S2 B6039619 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene, also known as DNMT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. This compound is a potent inhibitor of DNA methyltransferase (DNMT), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
Wirkmechanismus
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors work by binding to the active site of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene enzymes, preventing them from adding methyl groups to the cytosine bases of DNA. This results in a decrease in DNA methylation levels, leading to changes in gene expression patterns. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can target specific 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms, leading to selective changes in gene expression patterns.
Biochemical and Physiological Effects
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to have significant biochemical and physiological effects. They can induce changes in gene expression patterns, leading to alterations in cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have also been shown to have anti-cancer effects, as they can induce tumor cell death and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have several advantages for lab experiments, including their ability to induce changes in gene expression patterns and their potential applications in epigenetic research. However, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors also have some limitations, including their potential toxicity and off-target effects. Careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results.
Zukünftige Richtungen
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have significant potential for future research and development. Some possible future directions include the development of more selective and potent 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors, the identification of new 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms and their specific roles in gene expression regulation, and the exploration of the potential applications of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors in disease treatment and prevention.
Conclusion
In conclusion, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors are a promising class of compounds with significant potential applications in epigenetic research. They have been shown to induce changes in gene expression patterns, leading to alterations in cellular processes and potential anti-cancer effects. However, careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results. Future research and development in this area hold significant promise for the advancement of epigenetic research and disease treatment and prevention.
Synthesemethoden
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can be synthesized using various methods, including the reaction of a benzene derivative with a trifluoromethylthiolating agent and a sulfonating agent. The reaction produces a sulfonyl chloride intermediate, which is then reacted with a nitrobenzene derivative to form the final product. The synthesis process involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been extensively studied for their potential applications in epigenetic research. Epigenetics refers to the study of heritable changes in gene expression that do not involve alterations in the DNA sequence. DNA methylation, which is the addition of a methyl group to the cytosine base of DNA, is a critical epigenetic modification that plays a crucial role in gene expression regulation. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to effectively reduce DNA methylation levels, leading to changes in gene expression patterns.
Eigenschaften
IUPAC Name |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-29(26,27)18-13-12-16(28-19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJODDXHTRDIGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-1-phenylethanol](/img/structure/B6039538.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)



![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)